molecular formula C18H18O6 B13400171 7-Hydroxy-5,8,2'-trimethoxyflavanone

7-Hydroxy-5,8,2'-trimethoxyflavanone

Cat. No.: B13400171
M. Wt: 330.3 g/mol
InChI Key: FEIYIVGWSITXPN-UHFFFAOYSA-N
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Description

7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound that belongs to the class of flavanones. It is naturally found in plants such as Scutellaria baicalensis and Scutellaria discolor . This compound is known for its various biological activities and has been the subject of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as flavanone derivatives. One common synthetic route includes the methylation of hydroxyl groups followed by cyclization to form the flavanone structure. The reaction conditions often involve the use of methanol as a solvent and catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production of 7-Hydroxy-5,8,2’-trimethoxyflavanone may involve large-scale extraction from natural sources like Scutellaria species. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-5,8,2’-trimethoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and substituted flavanone derivatives .

Scientific Research Applications

    Chemistry: It is used as a reference compound in the study of flavonoid chemistry and synthesis.

    Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and enzyme inhibitory effects.

    Medicine: Research has shown its potential in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of 7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which plays a role in cellular signaling pathways. This inhibition can lead to anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-5,8,2’-trimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its combination of hydroxyl and methoxy groups at specific positions on the flavanone structure differentiates it from other similar compounds .

Properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O6/c1-21-13-7-5-4-6-10(13)14-8-11(19)16-15(22-2)9-12(20)17(23-3)18(16)24-14/h4-7,9,14,20H,8H2,1-3H3

InChI Key

FEIYIVGWSITXPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC(=O)C3=C(C=C(C(=C3O2)OC)O)OC

Origin of Product

United States

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